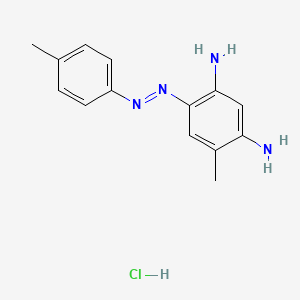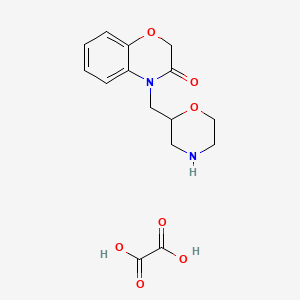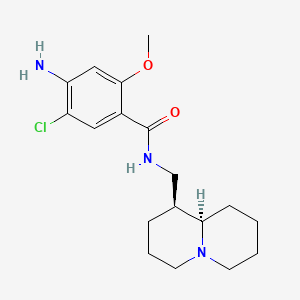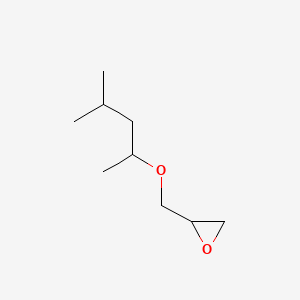
32K7UR2Zhz
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 32K7UR2Zhz, also known as 8-butoxy-N-cyclohexyl-1,2-dihydro-7-(methoxy-11C)-2-oxo-3-quinolinecarboxamide, is a radiolabeled molecule used primarily in positron emission tomography (PET) imaging. This compound is particularly significant due to its ability to bind specifically to type 2 cannabinoid receptors, making it a valuable tool in the study of neuroinflammatory and neurodegenerative diseases.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-butoxy-N-cyclohexyl-1,2-dihydro-7-(methoxy-11C)-2-oxo-3-quinolinecarboxamide involves several steps:
Production of Carbon-11: Carbon-11 is produced using a cyclotron, typically starting with nitrogen gas and protons to form carbon dioxide (11C-CO2).
Formation of Methyl Iodide: The carbon dioxide is then reduced to methanol (11C-CH3OH) and subsequently converted to methyl iodide (11C-CH3I) using hydriodic acid.
Radiolabeling: The methyl iodide is used to methylate the precursor molecule, resulting in the formation of the final radiolabeled compound.
Industrial Production Methods
Industrial production of this compound requires a facility equipped with a cyclotron due to the short half-life of carbon-11 (approximately 20 minutes). The production process must be carried out quickly and efficiently to ensure the radiolabeled compound is available for immediate use in PET imaging.
化学反应分析
Types of Reactions
8-butoxy-N-cyclohexyl-1,2-dihydro-7-(methoxy-11C)-2-oxo-3-quinolinecarboxamide undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butoxy and cyclohexyl groups.
Reduction: Reduction reactions can occur at the quinoline ring, affecting the overall structure and reactivity of the compound.
Substitution: The methoxy group can be substituted with other functional groups, altering the binding affinity and specificity of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated quinoline structures.
科学研究应用
8-butoxy-N-cyclohexyl-1,2-dihydro-7-(methoxy-11C)-2-oxo-3-quinolinecarboxamide has several scientific research applications:
Chemistry: Used as a radiolabeled tracer in PET imaging to study chemical reactions and molecular interactions.
Biology: Helps in visualizing and quantifying the expression of type 2 cannabinoid receptors in biological tissues.
Medicine: Aids in the diagnosis and monitoring of neuroinflammatory and neurodegenerative diseases such as multiple sclerosis and Alzheimer’s disease.
Industry: Utilized in the development of new diagnostic tools and therapeutic agents targeting the endocannabinoid system.
作用机制
The compound exerts its effects by binding specifically to type 2 cannabinoid receptors (CB2R). Upon binding, it modulates the activity of these receptors, which are involved in various inflammatory and immune responses. The radiolabeled carbon-11 allows for the visualization of receptor distribution and density using PET imaging, providing valuable insights into the role of CB2R in different pathological conditions.
相似化合物的比较
Similar Compounds
11C-Methionine: Another radiolabeled compound used in PET imaging, primarily for studying protein synthesis in tumors.
11C-Choline: Used in PET imaging for prostate cancer diagnosis and monitoring.
11C-Raclopride: A radiolabeled compound used to study dopamine receptors in the brain.
Uniqueness
8-butoxy-N-cyclohexyl-1,2-dihydro-7-(methoxy-11C)-2-oxo-3-quinolinecarboxamide is unique due to its high specificity for type 2 cannabinoid receptors, making it particularly valuable for studying neuroinflammatory and neurodegenerative diseases. Its ability to provide detailed imaging of CB2R distribution and activity sets it apart from other radiolabeled compounds used in PET imaging.
属性
CAS 编号 |
1192134-13-6 |
|---|---|
分子式 |
C21H28N2O4 |
分子量 |
371.5 g/mol |
IUPAC 名称 |
8-butoxy-N-cyclohexyl-7-(111C)methoxy-2-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C21H28N2O4/c1-3-4-12-27-19-17(26-2)11-10-14-13-16(21(25)23-18(14)19)20(24)22-15-8-6-5-7-9-15/h10-11,13,15H,3-9,12H2,1-2H3,(H,22,24)(H,23,25)/i2-1 |
InChI 键 |
KIVHVAVIXCVGPY-JVVVGQRLSA-N |
手性 SMILES |
CCCCOC1=C(C=CC2=C1NC(=O)C(=C2)C(=O)NC3CCCCC3)O[11CH3] |
规范 SMILES |
CCCCOC1=C(C=CC2=C1NC(=O)C(=C2)C(=O)NC3CCCCC3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


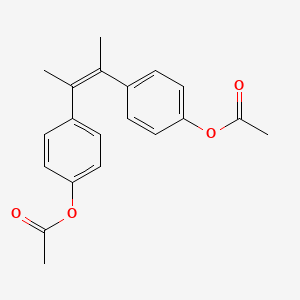
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-[4-(trifluoromethyl)phenyl]propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12764023.png)

